molecular formula C11H12O3 B1628157 Chroman-3-carboxylic acid methyl ester CAS No. 68281-60-7

Chroman-3-carboxylic acid methyl ester

Cat. No.: B1628157
CAS No.: 68281-60-7
M. Wt: 192.21 g/mol
InChI Key: VTQVMXQNZNGFJJ-UHFFFAOYSA-N
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Description

Chroman-3-carboxylic acid methyl ester is an organic compound belonging to the chroman family, which is characterized by a benzopyran ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both a chroman ring and a carboxylic acid ester group endows it with unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of chroman-3-carboxylic acid methyl ester typically involves the esterification of chroman-3-carboxylic acid. One common method is the reaction of chroman-3-carboxylic acid with diazomethane, which produces the methyl ester through a straightforward acid-base reaction . This method is favored due to its simplicity and efficiency.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using similar reagents and conditions. The scalability of the diazomethane method makes it suitable for industrial applications, although safety precautions must be taken due to the high reactivity of diazomethane.

Chemical Reactions Analysis

Types of Reactions: Chroman-3-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form chroman-3-carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or other strong bases.

Major Products:

    Oxidation: Chroman-3-carboxylic acid.

    Reduction: Chroman-3-methanol.

    Substitution: Various substituted chroman derivatives depending on the nucleophile used.

Scientific Research Applications

Chroman-3-carboxylic acid methyl ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Chroman-3-carboxylic acid: The parent compound, which lacks the ester group.

    Chroman-3-methanol: A reduced form of the ester.

    Chroman-4-one: Another chroman derivative with a ketone group at the 4-position.

Uniqueness: Chroman-3-carboxylic acid methyl ester is unique due to the presence of both the chroman ring and the ester functional group. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to its analogs .

Properties

IUPAC Name

methyl 3,4-dihydro-2H-chromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-13-11(12)9-6-8-4-2-3-5-10(8)14-7-9/h2-5,9H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQVMXQNZNGFJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=CC=CC=C2OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60564552
Record name Methyl 3,4-dihydro-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68281-60-7
Record name Methyl 3,4-dihydro-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compound 17A was prepared according to the method of example 3A utilizing compound 16C. Compound 17A was prepared in 95% yield. MS: 193 (M−1)+. Preparation of 6-Chlorosulfonyl-chroman-3-carboxylic acid methyl ester (Compound 17B)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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